An In-depth Technical Guide to the Synthesis and Properties of Dioctyl Phenylphosphonate
An In-depth Technical Guide to the Synthesis and Properties of Dioctyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl phenylphosphonate (DOPP) is an organophosphorus compound with the chemical formula C22H39O3P. It is a colorless to pale yellow liquid primarily utilized as a plasticizer, particularly in the fabrication of ion-selective electrodes and sensors.[1] Its lipophilic nature and compatibility with various polymers, such as polyvinyl chloride (PVC), make it a valuable component in creating membranes for chemical sensing applications, including taste sensors.[1][2] This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of dioctyl phenylphosphonate, including detailed experimental protocols and data presented for clarity and comparative analysis.
Physicochemical Properties
Dioctyl phenylphosphonate is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C22H39O3P | PubChem |
| Molecular Weight | 382.52 g/mol | Sigma-Aldrich |
| CAS Number | 1754-47-8 | Sigma-Aldrich |
| Appearance | Colorless to pale yellow liquid | PubChem |
| Boiling Point | 207 °C at 4 mmHg | Sigma-Aldrich |
| Density | 0.967 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.478 | Sigma-Aldrich |
| Vapor Pressure | 0.00000195 mmHg | PubChem |
| Flash Point | 113 °C (closed cup) | Sigma-Aldrich |
| Solubility | Miscible with tetrahydrofuran | Guidechem |
Synthesis of Dioctyl Phenylphosphonate
The synthesis of dioctyl phenylphosphonate can be achieved through the direct esterification of phenylphosphonic acid with n-octanol. This reaction can be effectively carried out under microwave irradiation, which has been shown to be superior to conventional heating methods. The use of an ionic liquid, such as [bmim][BF4], can have a beneficial effect, allowing for lower reaction temperatures and shorter reaction times.
Experimental Protocol: Microwave-Assisted Direct Esterification
This protocol is adapted from the general procedure for the synthesis of dialkyl phenylphosphonates described by Keglevich et al. (2019).
Materials:
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Phenylphosphonic acid (1)
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n-Octanol
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[bmim][BF4] (optional ionic liquid additive)
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Microwave reactor
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Sealed microwave-compatible reaction vessel
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a sealed microwave-compatible reaction tube, combine phenylphosphonic acid (0.63 mmol, 0.10 g) and a 15-fold excess of n-octanol (9.45 mmol, 1.5 mL).
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Optional Additive: If using an ionic liquid, add [bmim][BF4] (0.060 mmol, 0.012 mL) to the reaction mixture.
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Microwave Irradiation: Place the sealed tube in the microwave reactor and irradiate the mixture with 50–150 W power. The reaction temperature and time should be optimized as indicated in the source literature, with pressures ranging from 1 to 18 bar.
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Work-up: After the reaction is complete (monitored by an appropriate method such as TLC or GC), cool the mixture to room temperature.
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Purification: The crude product is purified by column chromatography on silica gel. The excess n-octanol is first removed under reduced pressure. The residue is then subjected to chromatography using an appropriate eluent system to isolate the pure dioctyl phenylphosphonate.
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Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy, to confirm its identity and purity.
Synthesis Pathway
The synthesis of dioctyl phenylphosphonate from phenylphosphonic acid and n-octanol proceeds through a direct esterification reaction. This can be represented by the following logical relationship:
Caption: Synthesis of Dioctyl Phenylphosphonate.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of dioctyl phenylphosphonate.
Caption: Experimental Workflow for Synthesis.
Applications
The primary application of dioctyl phenylphosphonate is as a plasticizer in the preparation of polymeric membranes for ion-selective electrodes and chemical sensors.[1] Its inclusion in PVC membranes, for instance, enhances their ion-exchange properties and response characteristics. There is no significant body of research indicating its involvement in biological signaling pathways or its direct use in drug development, its role being confined to analytical and materials science applications.
